2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . The chloromethyl and prop-2-en-1-yl groups can be introduced through subsequent reactions involving chloromethylation and allylation, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione oxides, while substitution reactions can produce a variety of substituted isoindole derivatives with different functional groups.
Scientific Research Applications
2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The prop-2-en-1-yl group may also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione include other isoindole derivatives with different substituents, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both chloromethyl and prop-2-en-1-yl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-[2-(chloromethyl)prop-2-enyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKALUBPGMGHLTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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